molecular formula C12H11N3O4S2 B10867711 N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide

N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide

Cat. No.: B10867711
M. Wt: 325.4 g/mol
InChI Key: XKQJGSVADLIGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is a complex organic compound with the molecular formula C12H11N3O4S2 It is known for its unique structure, which includes a phenylsulfonyl group, a hydrazino group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N~2~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N~2~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N2-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H11N3O4S2

Molecular Weight

325.4 g/mol

IUPAC Name

N-(benzenesulfonamidocarbamothioyl)furan-2-carboxamide

InChI

InChI=1S/C12H11N3O4S2/c16-11(10-7-4-8-19-10)13-12(20)14-15-21(17,18)9-5-2-1-3-6-9/h1-8,15H,(H2,13,14,16,20)

InChI Key

XKQJGSVADLIGCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.